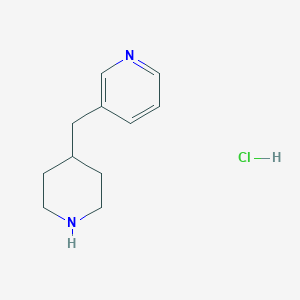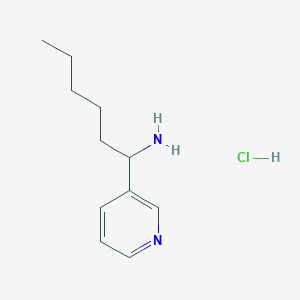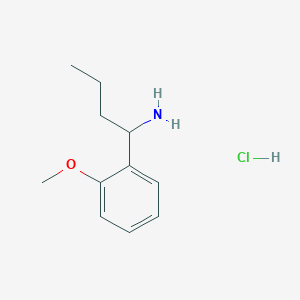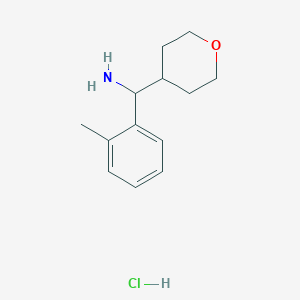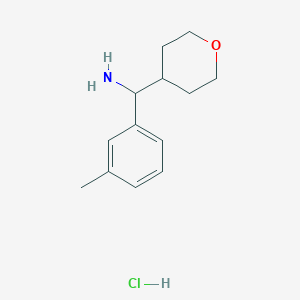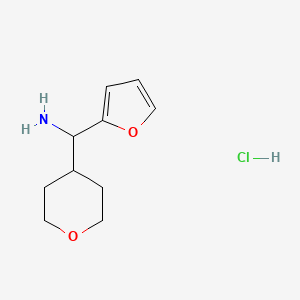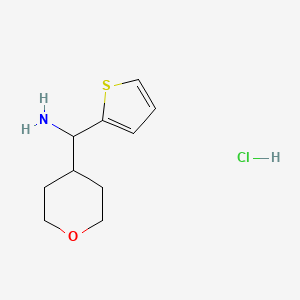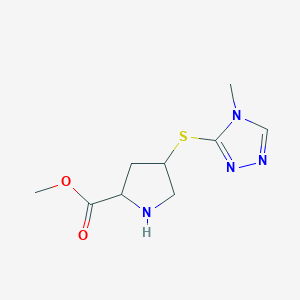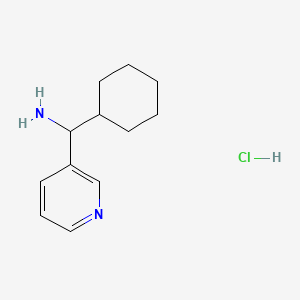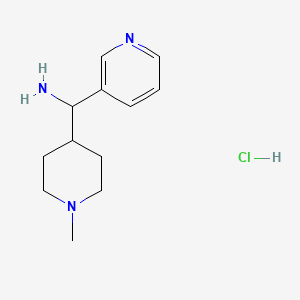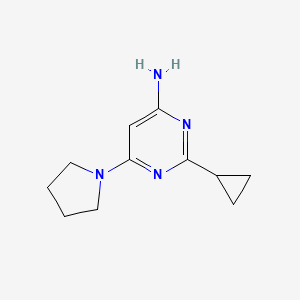
2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine
Vue d'ensemble
Description
“2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C11H16N4 . It is used for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving “2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine” are not available, similar compounds have been synthesized through reactions with (hetero)aromatic C-nucleophiles .Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring is a common feature in many biologically active compounds, and its presence in 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine suggests potential applications in drug discovery. The saturated five-membered ring structure of pyrrolidine can contribute to the stereochemistry of the molecule and enhance three-dimensional coverage, which is crucial for the interaction with biological targets . This compound could be used to synthesize novel entities with selective activity against various diseases.
Anti-Fibrotic Therapies
Pyrimidine derivatives have shown promise in anti-fibrotic activity. The pyrimidine core of 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine could be explored for the development of new anti-fibrotic agents. These compounds could potentially inhibit the expression of collagen and other fibrotic markers in cell culture models, indicating a possible role in treating fibrotic diseases .
Neurodegenerative Disease Research
The pyrimidine component of the compound could be modified to create selective inhibitors for enzymes or receptors involved in neurodegenerative diseases. For example, pyrimidine derivatives have been designed as inhibitors for c-Jun-N-terminal Kinase 3 (JNK3), which is a target for the treatment of neurodegenerative diseases . This suggests that 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine could serve as a starting point for the synthesis of JNK3 inhibitors.
Antibacterial Agents
The structure–activity relationship (SAR) studies of pyrimidine derivatives have revealed that certain substituents on the pyrimidine ring can enhance antibacterial activity. By modifying the substituents on 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine , it could be possible to develop new antibacterial agents with improved efficacy .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-cyclopropyl-6-pyrrolidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c12-9-7-10(15-5-1-2-6-15)14-11(13-9)8-3-4-8/h7-8H,1-6H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNVHUGCGGLYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2)N)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






